molecular formula C3H4O2 B1338161 (113C)Prop-2-enoic acid CAS No. 95387-98-7

(113C)Prop-2-enoic acid

Cat. No. B1338161
Key on ui cas rn: 95387-98-7
M. Wt: 73.06 g/mol
InChI Key: NIXOWILDQLNWCW-LBPDFUHNSA-N
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Patent
US04256913

Procedure details

In this example, 90 g. of a BF3.CH3OH complex is added to a 600 ml. autoclave and maintained at 20° C. A 9:1 carbon monoxide/ethylene gas mixture is added at 68 atms. After addition of this mixture, the autoclave is heated to 50° C. and maintained at this temperature for three hours. The autoclave is cooled and depressurized. Analysis by gas-liquid chromatography indicates that the autoclave contents consist of 1 to 2% by weight methyl propionate plus 2 to 3% by weight of heavier materials. The selectivity to methyl propionate is about 25%. Under the conditions of the oxidative dehydrogenation described in Example 1, methyl propionate gives a combined selectivity of 75% to methyl acrylate and acrylic acid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
carbon monoxide ethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
B(F)(F)F.[C]=O.C=C.[C:9]([O:13][CH3:14])(=[O:12])[CH2:10][CH3:11]>>[C:9]([O:13][CH3:14])(=[O:12])[CH:10]=[CH2:11].[C:9]([OH:13])(=[O:12])[CH:10]=[CH2:11] |f:1.2,^3:4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Step Two
Name
carbon monoxide ethylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O.C=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
CH3OH complex is added to a 600 ml
ADDITION
Type
ADDITION
Details
After addition of this mixture
TEMPERATURE
Type
TEMPERATURE
Details
the autoclave is heated to 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The autoclave is cooled

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OC
Name
Type
product
Smiles
C(C=C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04256913

Procedure details

In this example, 90 g. of a BF3.CH3OH complex is added to a 600 ml. autoclave and maintained at 20° C. A 9:1 carbon monoxide/ethylene gas mixture is added at 68 atms. After addition of this mixture, the autoclave is heated to 50° C. and maintained at this temperature for three hours. The autoclave is cooled and depressurized. Analysis by gas-liquid chromatography indicates that the autoclave contents consist of 1 to 2% by weight methyl propionate plus 2 to 3% by weight of heavier materials. The selectivity to methyl propionate is about 25%. Under the conditions of the oxidative dehydrogenation described in Example 1, methyl propionate gives a combined selectivity of 75% to methyl acrylate and acrylic acid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
carbon monoxide ethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
B(F)(F)F.[C]=O.C=C.[C:9]([O:13][CH3:14])(=[O:12])[CH2:10][CH3:11]>>[C:9]([O:13][CH3:14])(=[O:12])[CH:10]=[CH2:11].[C:9]([OH:13])(=[O:12])[CH:10]=[CH2:11] |f:1.2,^3:4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Step Two
Name
carbon monoxide ethylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O.C=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
CH3OH complex is added to a 600 ml
ADDITION
Type
ADDITION
Details
After addition of this mixture
TEMPERATURE
Type
TEMPERATURE
Details
the autoclave is heated to 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The autoclave is cooled

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OC
Name
Type
product
Smiles
C(C=C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04256913

Procedure details

In this example, 90 g. of a BF3.CH3OH complex is added to a 600 ml. autoclave and maintained at 20° C. A 9:1 carbon monoxide/ethylene gas mixture is added at 68 atms. After addition of this mixture, the autoclave is heated to 50° C. and maintained at this temperature for three hours. The autoclave is cooled and depressurized. Analysis by gas-liquid chromatography indicates that the autoclave contents consist of 1 to 2% by weight methyl propionate plus 2 to 3% by weight of heavier materials. The selectivity to methyl propionate is about 25%. Under the conditions of the oxidative dehydrogenation described in Example 1, methyl propionate gives a combined selectivity of 75% to methyl acrylate and acrylic acid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
carbon monoxide ethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
B(F)(F)F.[C]=O.C=C.[C:9]([O:13][CH3:14])(=[O:12])[CH2:10][CH3:11]>>[C:9]([O:13][CH3:14])(=[O:12])[CH:10]=[CH2:11].[C:9]([OH:13])(=[O:12])[CH:10]=[CH2:11] |f:1.2,^3:4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Step Two
Name
carbon monoxide ethylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O.C=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
CH3OH complex is added to a 600 ml
ADDITION
Type
ADDITION
Details
After addition of this mixture
TEMPERATURE
Type
TEMPERATURE
Details
the autoclave is heated to 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The autoclave is cooled

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OC
Name
Type
product
Smiles
C(C=C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04256913

Procedure details

In this example, 90 g. of a BF3.CH3OH complex is added to a 600 ml. autoclave and maintained at 20° C. A 9:1 carbon monoxide/ethylene gas mixture is added at 68 atms. After addition of this mixture, the autoclave is heated to 50° C. and maintained at this temperature for three hours. The autoclave is cooled and depressurized. Analysis by gas-liquid chromatography indicates that the autoclave contents consist of 1 to 2% by weight methyl propionate plus 2 to 3% by weight of heavier materials. The selectivity to methyl propionate is about 25%. Under the conditions of the oxidative dehydrogenation described in Example 1, methyl propionate gives a combined selectivity of 75% to methyl acrylate and acrylic acid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
carbon monoxide ethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
B(F)(F)F.[C]=O.C=C.[C:9]([O:13][CH3:14])(=[O:12])[CH2:10][CH3:11]>>[C:9]([O:13][CH3:14])(=[O:12])[CH:10]=[CH2:11].[C:9]([OH:13])(=[O:12])[CH:10]=[CH2:11] |f:1.2,^3:4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Step Two
Name
carbon monoxide ethylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O.C=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
CH3OH complex is added to a 600 ml
ADDITION
Type
ADDITION
Details
After addition of this mixture
TEMPERATURE
Type
TEMPERATURE
Details
the autoclave is heated to 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The autoclave is cooled

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OC
Name
Type
product
Smiles
C(C=C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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